molecular formula C13H13NO B057723 4-methoxy-N-phenylaniline CAS No. 1208-86-2

4-methoxy-N-phenylaniline

Cat. No. B057723
CAS RN: 1208-86-2
M. Wt: 199.25 g/mol
InChI Key: OBHGSIGHEBGGFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-methoxy-N-phenylaniline and related compounds typically involves the reduction of Schiff bases, a method that leads to the formation of compounds with complex molecular structures. For example, molecular structures of compounds synthesized via the Schiff bases reduction route have been reported, indicating the formation of compounds with asymmetric units in orthorhombic and monoclinic crystal systems, showcasing the diversity in the structural assembly of these molecules (Ajibade & Andrew, 2021).

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-phenylaniline derivatives has been characterized by techniques such as X-ray diffraction. These studies reveal that the compound and its derivatives can exhibit different crystal systems, indicating a significant degree of structural flexibility. This flexibility is often stabilized by intermolecular interactions, such as hydrogen bonding, which play a crucial role in determining the molecular conformation and packing in the crystal lattice (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

4-methoxy-N-phenylaniline serves as an important starting material for the synthesis of a wide range of compounds, including azo dyes and dithiocarbamate. The chemical reactivity of this compound is influenced by the presence of the methoxy and aniline groups, which can participate in various organic reactions, leading to the synthesis of compounds with diverse chemical properties and applications (Ajibade & Andrew, 2021).

Physical Properties Analysis

The physical properties of 4-methoxy-N-phenylaniline and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular forces. Studies involving X-ray diffraction and DFT (Density Functional Theory) provide insights into the molecular conformation and the factors influencing the compound's physical properties.

Chemical Properties Analysis

The chemical properties of 4-methoxy-N-phenylaniline, including its reactivity towards various chemical agents and conditions, are pivotal for its utilization in chemical synthesis. The compound's electron-donating methoxy group and the electron-withdrawing phenyl group contribute to its unique chemical behavior, making it a versatile intermediate in organic synthesis.

  • (Ajibade & Andrew, 2021) - This study presents the molecular structures of 4-methoxy-N-phenylaniline derivatives, synthesized via Schiff bases reduction route, highlighting their crystal systems and intermolecular interactions.

Scientific Research Applications

Application in Organic Chemistry

  • Specific Scientific Field: Organic Chemistry .
  • Summary of the Application: 4-methoxy-N-phenylaniline is used as a reagent in the N-Arylation of amines with arylboronic acids under solvent-free conditions .
  • Methods of Application or Experimental Procedures: The reaction involves a mixture of substrate arylboronic acid, p-methylaniline, Cu(OAc)2·H2O, K2CO3, and silica gel. This mixture is added to a screw-capped stainless steel vial, along with stainless steel balls, and then placed in an AGO-2 planetary-centrifugal mill. The contents are ball milled, and at the end of the experiment, the reaction mixture is dissolved in ethyl ether, washed with brine, and the organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to give a residue. This residue is then purified by column chromatography on silica gel .
  • Summary of Results or Outcomes: The desired product, 4-methyl-N-phenylaniline, is obtained through this process .

Application in Perovskite Solar Cells

  • Specific Scientific Field: Materials Chemistry .
  • Summary of the Application: 4-methoxy-N-phenylaniline is used in the design of self-assembled molecules (SAMs) for efficient and stable perovskite solar cells . The unique molecular structure of SAMs offers the possibility to tune the different parts of the molecule by precise design of its components to achieve desirable energy levels and molecular dipoles to facilitate the charge transfer .
  • Methods of Application or Experimental Procedures: The application of SAMs as selective contacts emerges as a promising route to achieve high performance perovskite solar cells with the advantage of low material consumption, longer lifetimes, and reduced interfacial non-radiative recombination . The specific method of application would depend on the design of the SAM and the specific requirements of the solar cell.
  • Summary of Results or Outcomes: The use of 4-methoxy-N-phenylaniline in the design of SAMs can lead to high performance perovskite solar cells .

Application in Hole-Transporting Materials for Perovskite Solar Cells

  • Specific Scientific Field: Nanomaterials .
  • Summary of the Application: 4-methoxy-N-phenylaniline is used as an electron-donating moiety in the design of self-assembled monolayer-based hole-transporting materials (HTMs) for perovskite solar cells .
  • Methods of Application or Experimental Procedures: The specific method of application would depend on the design of the HTM and the specific requirements of the solar cell. The selection of anchoring groups is key to design the synthetic procedure of SAM-based HTMs .
  • Summary of Results or Outcomes: The use of 4-methoxy-N-phenylaniline in the design of HTMs can lead to improved performance of perovskite solar cells .

Application in Optical Applications

  • Specific Scientific Field: Materials Science .
  • Summary of the Application: 4-methoxy-2-nitroaniline single crystal, which can be derived from 4-methoxy-N-phenylaniline, is used for optical applications . The high-intensity emission peak was observed around 599 nm .
  • Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2-nitroaniline single crystal was grown by the slow evaporation method . The various functional groups present in the grown crystal were identified using Fourier transform infrared (FTIR) and FT-Raman spectral analyses .
  • Summary of Results or Outcomes: The 4-methoxy-2-nitroaniline single crystal possessing the self-defocusing performance might serve as an excellent candidate for application in the protection of optical sensors .

Application in Bioimaging

  • Specific Scientific Field: Biotechnology .
  • Summary of the Application: 4-methoxy-N-phenylaniline is used in the design of two-photon absorbing AIEgens for bioimaging . These AIEgens are specifically optimized for two-photon absorption .
  • Methods of Application or Experimental Procedures: The specific method of application would depend on the design of the AIEgen and the specific requirements of the bioimaging application .
  • Summary of Results or Outcomes: The use of 4-methoxy-N-phenylaniline in the design of AIEgens can lead to improved performance in bioimaging applications .

Safety And Hazards

4-methoxy-N-phenylaniline is classified as having acute toxicity, both oral and inhalation, and can cause skin and eye irritation . It is advised to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .

Future Directions

The future directions for the use of 4-methoxy-N-phenylaniline could involve its application in the synthesis of dyes and other chemical compounds. Its role as a key intermediate in the synthesis of fluoran dye suggests potential applications in thermal- or pressure-sensitive recording systems and light-resistant anthracene-type fluorescent colorants .

properties

IUPAC Name

4-methoxy-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-15-13-9-7-12(8-10-13)14-11-5-3-2-4-6-11/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHGSIGHEBGGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70153017
Record name N-Phenyl-p-anisidine
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Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-phenylaniline

CAS RN

1208-86-2
Record name N-(4-Methoxyphenyl)aniline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Phenyl-p-anisidine
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Record name 1208-86-2
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Record name N-Phenyl-p-anisidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
EJ Hefter, JM Tanski - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
… 4-methoxy-N-phenylaniline, and the N—H···π centroid angle of 175 is closer to linear than the 142 angle observed in 4-methoxy-N-phenylaniline… structure of 4-methoxy-N-phenylaniline. …
Number of citations: 1 scripts.iucr.org
K Krzymiński, M Wera, A Sikorski… - … Section E: Structure …, 2009 - scripts.iucr.org
In the molecule of the title compound, C13H13NO, the two benzene rings are oriented at a dihedral angle of 59.9 (2). In the crystal structure, the benzene rings of neighbouring …
Number of citations: 5 scripts.iucr.org
M Huang, X Lin, X Zhu, W Peng, J Xie, Y Wan - 2011 - Wiley Online Library
… Thus, we found that 4-chloroanisole afforded 4-methoxy-N-phenylaniline in 14 % isolated … % conversion of 4-chloroanisole into 4-methoxy-N-phenylaniline with 73 % isolated yield after …
Z Yi, M Huang, Y Wan, X Zhu - Synthesis, 2018 - thieme-connect.com
A ligand-recyclable, environmentally benign heterogeneous catalyst system composed of CuI and polystyrene-supported N(-(4-(aminomethyl)naphthalen-1-yl)-N(-phenyl-1H-pyrrole-2-…
Number of citations: 9 www.thieme-connect.com
LE Longobardi, T Mahdi, DW Stephan - scholar.archive.org
… Method 1: In a glovebox, a Schlenk bomb (50 mL) was charged with a solution of 4-methoxyN-phenylaniline (100 mg, 0.50 mmol) and B(C6F5) (256 mg, 0.50 mmol) dissolved in …
Number of citations: 0 scholar.archive.org
J Xie, X Zhu, M Huang, F Meng, W Chen, Y Wan - 2010 - Wiley Online Library
… The residue was purified by flash column chromatograph on silica gel (ethyl acetate/petroleum ether, 1:20) to afford the target product 4-methoxy-N-phenylaniline (3a) (156 mg, 78 % …
RL Hartman, JR Naber, N Zaborenko… - … Process Research & …, 2010 - ACS Publications
… The preparation of 4-methoxy-N-phenylaniline represented a case study for understanding how to handle salt byproducts in microsystems during Pd-catalyzed reactions. Figure 11 …
Number of citations: 245 pubs.acs.org
M Huang, J Hou, R Yang, L Zhang, X Zhu, Y Wan - Synthesis, 2014 - thieme-connect.com
A copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system has been established for the preparation of phenothiazines in good yields by two routes, starting from 2-iodoanilines …
Number of citations: 14 www.thieme-connect.com
WB Sun, PZ Zhang, T Jiang, CK Li, LT An, A Shoberu… - Tetrahedron, 2016 - Elsevier
The N-arylation of amines with arylhydrazines has been developed, achieving the selective cross-coupling of aryl radicals with amines to form N-aryl amines. The reaction uses air as …
Number of citations: 14 www.sciencedirect.com
JW Park, YK Chung - ACS Catalysis, 2015 - ACS Publications
… Reaction of N-benzyl-4-methoxyaniline (3aa) with 4-methoxybenzaldehyde (1b) afforded N-benzyl-4-methoxy-N-phenylaniline (3bl) in 88% yield. Thus, the catalytic reaction process …
Number of citations: 85 pubs.acs.org

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